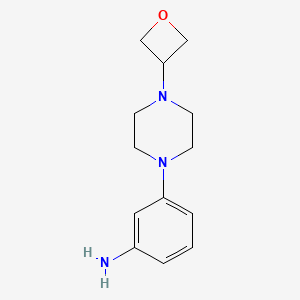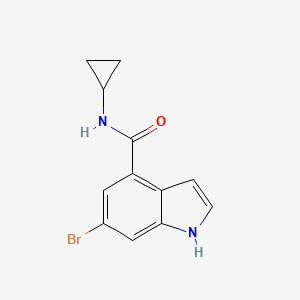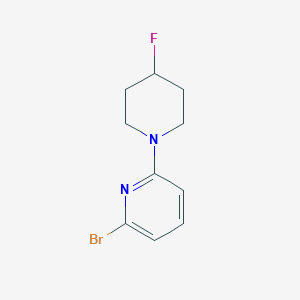
3-(2-Hydroxypropyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxypropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloropropanol attacks the nitrogen atom of 2-pyrrolidinone, resulting in the formation of this compound.
Another method involves the ring-opening of epoxides with 2-pyrrolidinone. For example, the reaction of 2-pyrrolidinone with propylene oxide in the presence of a catalyst such as potassium hydroxide can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is also being explored to make the production process more sustainable.
化学反应分析
Types of Reactions
3-(2-Hydroxypropyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-Oxopropyl)pyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-(2-Oxopropyl)pyrrolidin-2-one
Reduction: 3-(2-Hydroxypropyl)pyrrolidin-2-ol
Substitution: 3-(2-Halopropyl)pyrrolidin-2-one
科学研究应用
3-(2-Hydroxypropyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of polymers and other advanced materials with specific properties.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 3-(2-Hydroxypropyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins, thereby preventing the progression of diseases such as cancer. The hydroxypropyl group can enhance the compound’s binding affinity to its molecular targets, increasing its potency and selectivity.
相似化合物的比较
3-(2-Hydroxypropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
2-Pyrrolidinone: The simplest pyrrolidinone, which lacks the hydroxypropyl group.
3-(2-Oxopropyl)pyrrolidin-2-one: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
3-(2-Halopropyl)pyrrolidin-2-one: A halogenated derivative with a halogen atom replacing the hydroxyl group.
The presence of the hydroxypropyl group in this compound imparts unique properties, such as increased solubility in water and enhanced reactivity in chemical reactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
3-(2-hydroxypropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(9)4-6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10) |
InChI 键 |
OOXNKPYHZUFFPW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCNC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)

